

Application Notes: Immunofluorescence

Staining of Spectrin in Cultured Cells

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Compound of Interest

Compound Name: SPECTRIN

Cat. No.: B1175318

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These application notes provide a detailed protocol for the immunofluorescent staining of **spectrin** in cultured cells. **Spectrin** is a cytoskeletal protein crucial for maintaining plasma membrane integrity and structure.[1] This protocol is intended for researchers, scientists, and drug development professionals to visualize the subcellular localization of **spectrin**.

Experimental Principles

Immunofluorescence (IF) is a technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a cell.[2] This protocol outlines the essential steps for preparing cultured cells, fixing them to preserve cellular architecture, permeabilizing the cell membrane to allow antibody access to intracellular targets, and staining with primary and secondary antibodies to visualize **spectrin**.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for immunofluorescence staining of **spectrin**, compiled from various antibody datasheets and protocols. It is important to note that optimal conditions may vary depending on the specific cell line, **spectrin** isoform being targeted, and the antibodies used.

Parameter	Value	Notes
Cell Seeding Density	50-70% confluency	Ensures a monolayer suitable for imaging.[3]
Fixation	4% Paraformaldehyde in PBS	10-20 minutes at room temperature.[4][5][6]
Permeabilization	0.1% - 0.3% Triton X-100 in PBS	10-15 minutes at room temperature.[3][4][7][8]
Blocking	1% BSA in PBS	1 hour at room temperature.[3][4]
Primary Antibody Dilution (Anti-Spectrin)	1:100 - 1:1000	Optimal dilution should be determined empirically. Examples include 1:100 for Anti-alpha 1 Spectrin Antibody[9], 1:250 to 1:1000 for alpha-II Spectrin Polyclonal Antibody[4], and 1:500 for another Anti-alpha II Spectrin Antibody.[10]
Secondary Antibody Dilution	1:200 - 1:2000	Dependent on antibody and fluorophore brightness. An example is a 1:2000 dilution for Goat anti-Rabbit IgG Alexa Fluor® 488.[4]
Nuclear Counterstain (e.g., DAPI)	Varies by product	Used to visualize cell nuclei.[4][9]

Experimental Protocol

This protocol provides a step-by-step guide for the immunofluorescent staining of **spectrin** in cultured cells grown on glass coverslips.

Materials:

- Cultured cells on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared)
- Permeabilization Buffer (0.1% Triton X-100 in PBS)
- Blocking Buffer (1% BSA in PBS)
- Primary antibody against **spectrin**
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Microscope slides

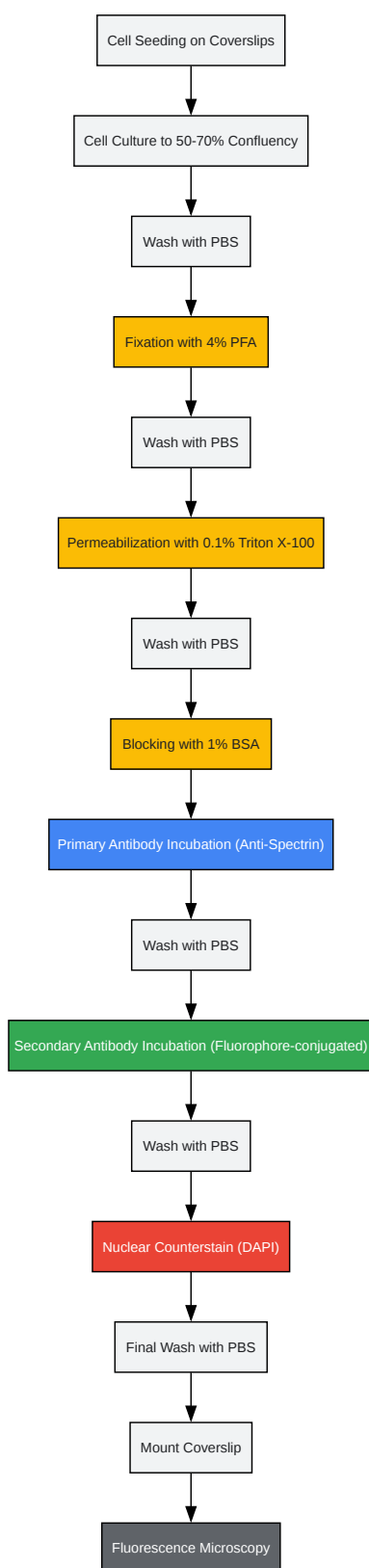
Procedure:

- Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).[\[3\]](#)
- Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[\[3\]](#)[\[4\]](#) This step is crucial for preserving cell morphology.
- Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies to access intracellular antigens.[\[4\]](#)[\[7\]](#)
- Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

- Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.[\[3\]](#)[\[4\]](#)
- Primary Antibody Incubation: Dilute the primary anti-**spectrin** antibody in Blocking Buffer to its optimal working concentration. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[\[7\]](#)
- Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[\[4\]](#)[\[7\]](#)
- Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions to visualize the nuclei.[\[4\]](#)[\[9\]](#)
- Final Wash: Wash the cells one final time with PBS.
- Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[\[3\]](#)
- Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Visualizations

Experimental Workflow for **Spectrin** Immunofluorescence



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Caption: Workflow for immunofluorescent staining of **spectrin**.

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